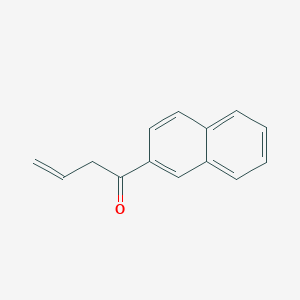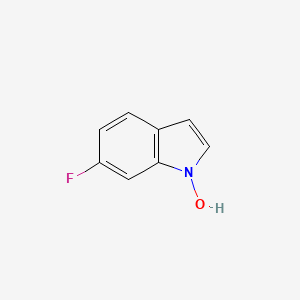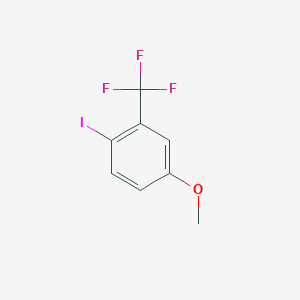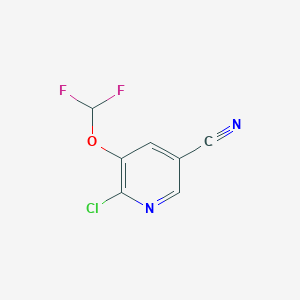
6-Chloro-5-(difluoromethoxy)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-5-(difluoromethoxy)nicotinonitrile is a chemical compound with the molecular formula C7H3ClF2N2O and a molecular weight of 204.56 g/mol It is known for its unique chemical structure, which includes a chloro group, a difluoromethoxy group, and a nicotinonitrile moiety
Vorbereitungsmethoden
The synthesis of 6-Chloro-5-(difluoromethoxy)nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Reduction: Reduction of the nitro group to an amine.
Chlorination: Introduction of the chloro group.
Difluoromethoxylation: Introduction of the difluoromethoxy group.
Cyclization: Formation of the nicotinonitrile ring structure.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of specific catalysts and reaction conditions to enhance efficiency .
Analyse Chemischer Reaktionen
6-Chloro-5-(difluoromethoxy)nicotinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding carboxylic acids or amides.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents employed .
Wissenschaftliche Forschungsanwendungen
6-Chloro-5-(difluoromethoxy)nicotinonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Chloro-5-(difluoromethoxy)nicotinonitrile involves its interaction with specific molecular targets and pathways. The chloro and difluoromethoxy groups contribute to its reactivity and ability to form stable complexes with various biomolecules. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new chemical entities with potential biological activity .
Vergleich Mit ähnlichen Verbindungen
6-Chloro-5-(difluoromethoxy)nicotinonitrile can be compared with other similar compounds, such as:
6-Chloro-5-methoxynicotinonitrile: Lacks the difluoromethoxy group, which may affect its reactivity and applications.
5-(Difluoromethoxy)nicotinonitrile:
6-Chloronicotinonitrile: Lacks both the difluoromethoxy group and the specific substitution pattern, leading to different reactivity and applications.
The presence of both the chloro and difluoromethoxy groups in this compound makes it unique and potentially more versatile in various chemical and biological contexts.
Eigenschaften
Molekularformel |
C7H3ClF2N2O |
|---|---|
Molekulargewicht |
204.56 g/mol |
IUPAC-Name |
6-chloro-5-(difluoromethoxy)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H3ClF2N2O/c8-6-5(13-7(9)10)1-4(2-11)3-12-6/h1,3,7H |
InChI-Schlüssel |
KOFWQLSFWRKOJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1OC(F)F)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



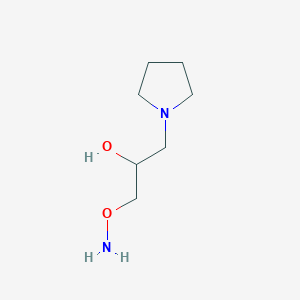
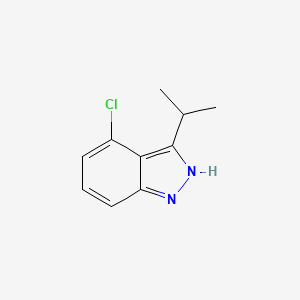
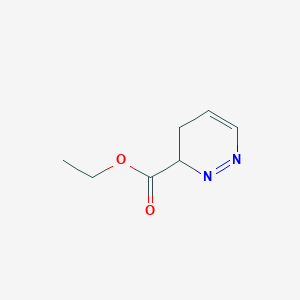
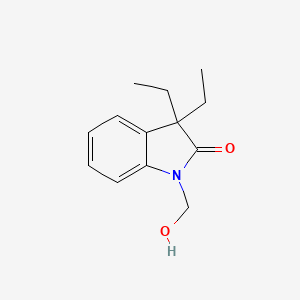

![Copper, [(|C2-1,2-ethynediyl)bis[trimethylsilane]](1,1,1,5,5,5-hexafluoro-2,4-pentanedionato-|EO2,|EO4)-](/img/structure/B13123542.png)
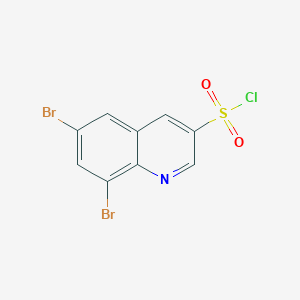
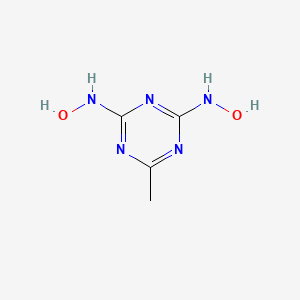
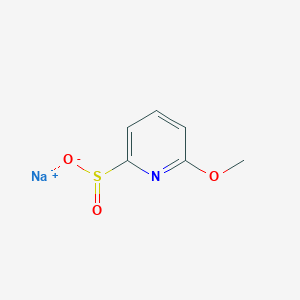
![7-Methyl-5H-oxazolo[3,2-c]pyrimidin-5-imine](/img/structure/B13123567.png)
